molecular formula C21H20N4O3 B11177358 9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11177358
M. Wt: 376.4 g/mol
InChI Key: UTDGHXBPGAOJIU-UHFFFAOYSA-N
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Description

9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with ethoxyphenyl and furan substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is often constructed through cyclization reactions involving anthranilic acid derivatives and suitable reagents.

    Coupling Reactions: The ethoxyphenyl and furan substituents are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to fully saturated triazoloquinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been investigated for its potential as a fluorescent probe for detecting metal ions, such as Fe³⁺ . Its ability to selectively bind to specific ions makes it useful in bioimaging and diagnostic applications.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. Its triazoloquinazoline core is a common motif in many bioactive molecules, and modifications to its structure can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one depends on its specific application. In the context of its use as a fluorescent probe, the compound binds to metal ions through coordination bonds, leading to changes in its fluorescence properties. This allows for the detection and quantification of metal ions in various samples.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-methoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(3-ethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

9-(3-ethoxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H20N4O3/c1-2-27-15-6-3-5-13(9-15)20-19-16(24-21-22-12-23-25(20)21)10-14(11-17(19)26)18-7-4-8-28-18/h3-9,12,14,20H,2,10-11H2,1H3,(H,22,23,24)

InChI Key

UTDGHXBPGAOJIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25

Origin of Product

United States

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